molecular formula C13H15N5O B3006779 1-phenyl-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide CAS No. 765932-36-3

1-phenyl-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide

Cat. No.: B3006779
CAS No.: 765932-36-3
M. Wt: 257.297
InChI Key: WELKFKZQGDWQRQ-UHFFFAOYSA-N
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Description

1-phenyl-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide is a compound that features a tetrazole ring, a cyclopentane ring, and a phenyl group. Tetrazoles are known for their diverse biological applications and are often used as bioisosteres of carboxylic acids due to their similar pKa values . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Scientific Research Applications

1-phenyl-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide has several scientific research applications, including:

Safety and Hazards

On heating or burning, tetrazoles release carbon monoxide, carbon dioxide, and harmful nitrogen oxide . They can also burst vigorously when exposed to shock, fire, and heat on friction .

Future Directions

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, they have potential for further exploration in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the cyclopentane and phenyl groups. One common method for synthesizing tetrazole derivatives is the reaction of nitriles with sodium azide under acidic conditions . Another approach involves the use of triethyl orthoformate and sodium azide .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the tetrazole ring or other functional groups.

    Substitution: The phenyl and cyclopentane rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield nitro derivatives, while reduction could produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-tetrazole: Similar structure but lacks the cyclopentane ring.

    5-phenyl-1H-tetrazole: Similar structure but with different substitution patterns.

    1-(2H-tetrazol-5-yl)-cyclopentane: Lacks the phenyl group.

Uniqueness

1-phenyl-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide is unique due to its combination of a tetrazole ring, a cyclopentane ring, and a phenyl group. This unique structure allows it to exhibit a range of biological activities and makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-phenyl-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c19-11(14-12-15-17-18-16-12)13(8-4-5-9-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,14,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELKFKZQGDWQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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